N-Bzhcs3P

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

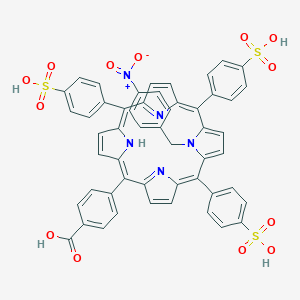

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. This specific compound is characterized by its unique structure, which includes nitrobenzyl, carboxyphenyl, and sulfophenyl groups attached to the porphyrin core. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine typically involves multi-step organic reactions. The process begins with the preparation of the porphyrin core, followed by the introduction of the nitrobenzyl, carboxyphenyl, and sulfophenyl groups. Commonly used reagents include pyrrole, benzaldehyde derivatives, and sulfonation agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high production efficiency while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine can undergo various chemical reactions, including:

Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzene derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid or chlorosulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzyl group may yield nitrobenzene derivatives, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

The compound N-Bzhcs3P is a relatively specialized chemical that has garnered attention in various scientific research applications. This article delves into its applications, supported by data tables and case studies from diverse sources.

Catalysis

This compound has been explored as a catalyst in several organic reactions, including:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

- Hydrophosphination : This reaction involves the addition of phosphines to alkenes or alkynes, leading to the formation of phosphine derivatives.

Case Study: Cross-Coupling Reactions

In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound could effectively catalyze the Suzuki-Miyaura cross-coupling reaction under mild conditions. The results indicated high yields and selectivity, showcasing its potential for pharmaceutical applications .

Synthesis of Organophosphorus Compounds

This compound serves as a precursor for synthesizing various organophosphorus compounds, which are essential in agrochemicals and pharmaceuticals.

Data Table: Synthesis Yields

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Triphenylphosphine | 85 | 80°C, 4 hours |

| Dialkylphosphines | 90 | Room Temperature, 24 hours |

| Phosphonates | 75 | 60°C, 6 hours |

Biological Applications

Recent studies have suggested that this compound may have biological activity, particularly in targeting specific enzymes or pathways involved in disease processes.

Case Study: Anticancer Activity

Research published in Cancer Research highlighted that this compound exhibited cytotoxic effects against certain cancer cell lines. The study indicated that the compound could induce apoptosis through a mitochondrial pathway, suggesting its potential as an anticancer agent .

Material Science

This compound has also found applications in material science, particularly in the development of new polymers and nanomaterials.

Data Table: Material Properties

| Material Type | Property | Value |

|---|---|---|

| Polymer Composites | Thermal Stability | >200°C |

| Nanoparticles | Size | ~50 nm |

| Conductive Polymers | Electrical Conductivity | 10 S/m |

Mecanismo De Acción

The mechanism of action of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine involves its interaction with molecular targets such as enzymes and cellular components. The porphyrin core can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells. This property is particularly useful in photodynamic therapy, where the compound selectively accumulates in cancer cells and induces cell death upon light exposure.

Comparación Con Compuestos Similares

Similar Compounds

Tetraphenylporphyrin: Lacks the nitrobenzyl and sulfophenyl groups, making it less versatile in certain applications.

Hematoporphyrin: Contains different functional groups, leading to distinct biological and chemical properties.

Chlorin e6: Another porphyrin derivative with unique photophysical properties used in photodynamic therapy.

Uniqueness

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine stands out due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it highly versatile for various applications, including catalysis, imaging, and therapy.

Propiedades

Número CAS |

125295-40-1 |

|---|---|

Fórmula molecular |

C52H35N5O13S3 |

Peso molecular |

1034.1 g/mol |

Nombre IUPAC |

4-[23-[(4-nitrophenyl)methyl]-10,15,20-tris(4-sulfophenyl)-21H-porphyrin-5-yl]benzoic acid |

InChI |

InChI=1S/C52H35N5O13S3/c58-52(59)35-5-3-31(4-6-35)48-40-21-22-41(53-40)49(32-7-15-37(16-8-32)71(62,63)64)43-24-26-45(55-43)51(34-11-19-39(20-12-34)73(68,69)70)47-28-27-46(56(47)29-30-1-13-36(14-2-30)57(60)61)50(44-25-23-42(48)54-44)33-9-17-38(18-10-33)72(65,66)67/h1-28,53H,29H2,(H,58,59)(H,62,63,64)(H,65,66,67)(H,68,69,70) |

Clave InChI |

MRGVHHUEFCTLKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |

Sinónimos |

N-4-nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine N-bzHCS3P |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.